2-Chloro-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-sulfobenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₅S. It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfobenzoic acid typically involves the chlorination of 2-chlorobenzoic acid followed by sulfonation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions.
Nucleophiles: Such as hydroxide ions for nucleophilic substitution reactions.
Major Products Formed
Sulfonated Derivatives: Formed during sulfonation reactions.
Substituted Benzoic Acids: Formed during nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfobenzoic acid involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonic acid group enhances its reactivity, allowing it to participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but with an iodine atom instead of a sulfonic acid group.
2-Hydroxy-5-sulfobenzoic acid: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-5-sulfobenzoic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H5ClO5S |
---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
2-chloro-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
LSLIPOCUJFXUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.